molecular formula C12H15N3O2S2 B2545149 Dimethyl({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)amine CAS No. 1795362-31-0

Dimethyl({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)amine

Cat. No.: B2545149
CAS No.: 1795362-31-0
M. Wt: 297.39
InChI Key: DAPIJTUZDMVRMX-UHFFFAOYSA-N
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Description

Dimethyl({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)amine is a complex organic compound that features a thiophene ring, a pyridine ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The thiophene and pyridine rings can be introduced through this method, followed by the addition of the sulfamoyl group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Dimethyl({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Dimethyl({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)amine is unique due to its combination of a thiophene ring, a pyridine ring, and a sulfamoyl group. This unique structure provides specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-[(dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-15(2)19(16,17)14-7-10-5-12(8-13-6-10)11-3-4-18-9-11/h3-6,8-9,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPIJTUZDMVRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=CC(=CN=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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